Superior Antifungal Potency of Azolyl Derivative vs. Clinical Azole Antifungals
The N-azolyl-2,4-dihydroxythiobenzamide derivative, N-(2,3-dimethyl-1-phenyl-1,2-dihydro-5-oxo-5H-pyrazol-4-yl)-2,4-dihydroxythiobenzamide, exhibits significantly stronger fungistatic activity than the clinical antifungals itraconazole and fluconazole against Candida albicans [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC values significantly lower than itraconazole and fluconazole (specific values not reported in abstract) |
| Comparator Or Baseline | Itraconazole and Fluconazole |
| Quantified Difference | Significantly lower MIC values |
| Conditions | In vitro against reference strain Candida albicans ATCC 10231 and azole-resistant clinical isolates |
Why This Matters
This direct head-to-head comparison provides a strong scientific rationale for prioritizing this derivative over standard-of-care azoles in antifungal discovery programs, particularly where resistance to fluconazole and itraconazole is a concern.
- [1] Matysiak J, Niewiadomy A. Synthesis and antimycotic activity of N-azolyl-2,4-dihydroxythiobenzamides. Bioorganic & Medicinal Chemistry. 2003 May 15;11(10):2285-91. View Source
